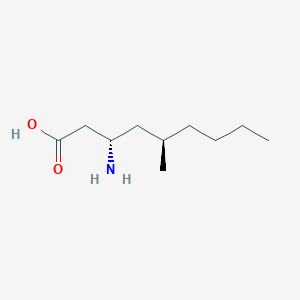
(3s,5r)-3-Amino-5-methylnonanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5R)-3-Amino-5-methylnonanoic acid is an organic compound with the molecular formula C10H21NO2 It is a chiral amino acid derivative, characterized by the presence of an amino group at the third carbon and a methyl group at the fifth carbon of a nonanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3-Amino-5-methylnonanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available nonanoic acid or its derivatives.
Amination: Introduction of the amino group at the third carbon can be achieved through various methods, such as reductive amination or nucleophilic substitution.
Methylation: The methyl group at the fifth carbon is introduced using alkylation reactions, often employing methyl iodide or similar reagents.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (3S,5R) enantiomer. This can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Catalysis: Employing catalytic methods to enhance reaction efficiency and selectivity.
Purification: Advanced purification techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-3-Amino-5-methylnonanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the carboxylic acid group to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides, esters, or other derivatives.
Scientific Research Applications
(3S,5R)-3-Amino-5-methylnonanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3S,5R)-3-Amino-5-methylnonanoic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes and receptors in biological systems.
Pathways: Participation in metabolic pathways, influencing biochemical processes such as amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- (3S,5R)-3-Amino-5-methylhexanoic acid
- (3S,5R)-3-Amino-5-methylheptanoic acid
- (3S,5R)-3-Amino-5-methyloctanoic acid
Uniqueness
(3S,5R)-3-Amino-5-methylnonanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and a methyl group on a nonanoic acid backbone. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
610300-20-4 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
(3S,5R)-3-amino-5-methylnonanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-3-4-5-8(2)6-9(11)7-10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13)/t8-,9+/m1/s1 |
InChI Key |
XKWDZEJCUWTBOM-BDAKNGLRSA-N |
Isomeric SMILES |
CCCC[C@@H](C)C[C@@H](CC(=O)O)N |
Canonical SMILES |
CCCCC(C)CC(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-bromophenoxy)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B12009146.png)
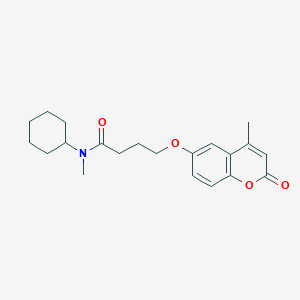
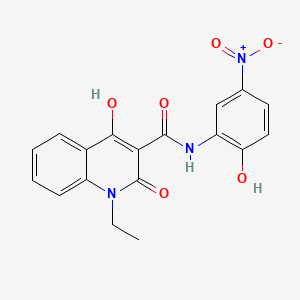
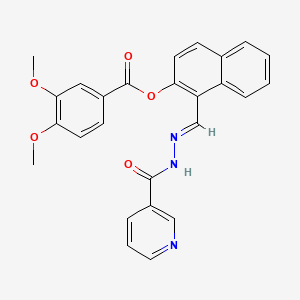
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12009178.png)
![(5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009184.png)
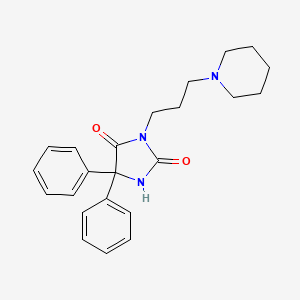
![(5Z)-3-cyclohexyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009189.png)
![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenylethyl)acetamide](/img/structure/B12009190.png)
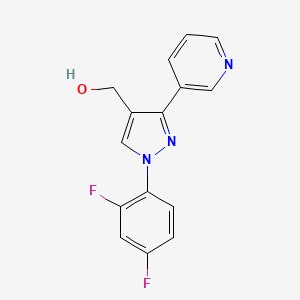
![3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12009195.png)


![2-Butyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12009217.png)
